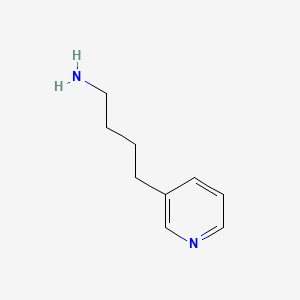
4-(Pyridin-3-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyridin-3-yl)butan-1-amine is an organic compound that belongs to the class of pyridine derivatives It consists of a butylamine chain attached to the third position of a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)butan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-bromobutan-1-amine with pyridine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-bromobutan-1-amine and pyridine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or dimethylformamide.
Procedure: The mixture is heated under reflux for several hours, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of 4-(Pyridin-3-yl)butanenitrile, which is obtained from the reaction of 4-bromobutanenitrile with pyridine. The hydrogenation process is typically carried out in the presence of a metal catalyst such as palladium on carbon.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyridin-3-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
4-(Pyridin-3-yl)butan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: It serves as a ligand in the study of receptor-ligand interactions.
Materials Science:
Mécanisme D'action
The mechanism of action of 4-(Pyridin-3-yl)butan-1-amine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but they often include neurotransmitter receptors and ion channels.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pyridin-2-yl)butan-1-amine: Similar structure but with the pyridine ring attached at the second position.
4-(Pyridin-4-yl)butan-1-amine: Similar structure but with the pyridine ring attached at the fourth position.
4-(Pyridin-3-yl)butan-2-amine: Similar structure but with the amine group attached to the second carbon of the butyl chain.
Uniqueness
4-(Pyridin-3-yl)butan-1-amine is unique due to its specific attachment of the butylamine chain to the third position of the pyridine ring, which can influence its chemical reactivity and biological activity compared to its isomers.
Propriétés
Numéro CAS |
6021-23-4 |
|---|---|
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
4-pyridin-3-ylbutan-1-amine |
InChI |
InChI=1S/C9H14N2/c10-6-2-1-4-9-5-3-7-11-8-9/h3,5,7-8H,1-2,4,6,10H2 |
Clé InChI |
WSPOELFRDPKVAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CCCCN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














